4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
CAS No.: 1416714-61-8
Cat. No.: VC2893425
Molecular Formula: C11H11ClIN3O
Molecular Weight: 363.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416714-61-8 |
|---|---|
| Molecular Formula | C11H11ClIN3O |
| Molecular Weight | 363.58 g/mol |
| IUPAC Name | 4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C11H11ClIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 |
| Standard InChI Key | OHUMBVNDFWDOMC-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl |
| Canonical SMILES | C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl |
Introduction
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a complex heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound combines a pyrazolo[3,4-c]pyridine core with a tetrahydro-2H-pyran-2-yl group and both chloro and iodo substituents.
Synthesis Methods
The synthesis of 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common approach is the reaction of a suitable pyrazolo[3,4-c]pyridine precursor with tetrahydro-2H-pyran in the presence of a catalyst, followed by halogenation steps to introduce the chloro and iodo substituents.
Potential Applications
This compound is of interest in medicinal chemistry due to its complex structure, which suggests potential biological activity. Derivatives of pyrazolo compounds have been explored for their anti-inflammatory and anticancer properties, making 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine a valuable building block for drug development.
Chemical Reactivity
The compound's reactivity is influenced by the presence of the electron-withdrawing chloro and iodo groups, which facilitate electrophilic substitutions. Additionally, the nitrogen atoms in the pyrazolo ring allow for nucleophilic attacks, enabling further functionalization of the compound.
Research Findings
Research on similar compounds suggests that they can interact with biological targets such as enzymes or receptors, potentially altering biochemical pathways. While specific data on the mechanism of action for 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is limited, its unique structure indicates potential therapeutic applications.
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